5-(benzyloxy)-2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol
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Overview
Description
5-(benzyloxy)-2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol is a complex organic compound that features a phenol group, a benzyloxy group, and a pyrazole ring substituted with a trifluoromethyl group and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol typically involves multi-step organic reactions. One common approach is:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a trifluoromethyl group and a dimethoxyphenyl group.
Benzyloxy Group Introduction: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative.
Final Coupling: The final step involves coupling the pyrazole derivative with the benzyloxy phenol under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group in the compound can undergo oxidation to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(benzyloxy)-2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the trifluoromethyl group and the pyrazole ring suggests that it could interact with biological targets in unique ways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The pyrazole ring is a common motif in many pharmaceuticals, and the trifluoromethyl group can enhance the metabolic stability and bioavailability of the compound.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to certain targets, while the pyrazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
5-(benzyloxy)-2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]phenol: Lacks the trifluoromethyl group.
5-(benzyloxy)-2-[4-(3,4-dimethoxyphenyl)-3-(methyl)-1H-pyrazol-5-yl]phenol: Has a methyl group instead of a trifluoromethyl group.
5-(benzyloxy)-2-[4-(3,4-dimethoxyphenyl)-3-(chloromethyl)-1H-pyrazol-5-yl]phenol: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 5-(benzyloxy)-2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol makes it unique compared to its analogs. The trifluoromethyl group can significantly alter the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
Molecular Formula |
C25H21F3N2O4 |
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Molecular Weight |
470.4 g/mol |
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-phenylmethoxyphenol |
InChI |
InChI=1S/C25H21F3N2O4/c1-32-20-11-8-16(12-21(20)33-2)22-23(29-30-24(22)25(26,27)28)18-10-9-17(13-19(18)31)34-14-15-6-4-3-5-7-15/h3-13,31H,14H2,1-2H3,(H,29,30) |
InChI Key |
DYOVIPFWWWRAQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(NN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)O)C(F)(F)F)OC |
Origin of Product |
United States |
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